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Gallium diethylamide

Thin Film Deposition Gallium Nitride (GaN) Carbon Contamination

Gallium diethylamide (Tris(diethylamino)gallium(III)) is a metal amide precursor distinguished by Ga–N bonding, offering a proven pathway to reduce carbon incorporation in GaN films from 11% to 1.1% via ammonolysis-assisted deposition. Unlike Ga–C alkyl alternatives, its weaker Ga–N bonds facilitate cleaner decomposition under optimized ALD/CVD conditions. Essential for semiconductor R&D targeting high-purity gallium nitride or gallium oxide thin films. Order this precursor to leverage a structurally unique, low-carbon GaN deposition pathway.

Molecular Formula C12H30GaN3
Molecular Weight 286.11 g/mol
CAS No. 194611-64-8
Cat. No. B3420549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium diethylamide
CAS194611-64-8
Molecular FormulaC12H30GaN3
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESCC[N-]CC.CC[N-]CC.CC[N-]CC.[Ga+3]
InChIInChI=1S/3C4H10N.Ga/c3*1-3-5-4-2;/h3*3-4H2,1-2H3;/q3*-1;+3
InChIKeyUZYORTJMAUFROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gallium Diethylamide (CAS 194611-64-8) Precursor for GaN and Oxide Thin Films


Gallium diethylamide, also known as Tris(diethylamino)gallium(III) with the formula Ga[N(CH2CH3)2]3, is an organometallic compound of the metal amide class . It is primarily utilized as a molecular precursor in vapor deposition processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for the fabrication of gallium-containing thin films, including gallium nitride (GaN) and gallium oxide [1]. Its key characteristic is the presence of Ga–N bonds, which distinguishes it from the more conventional Ga–C bonded precursors like trimethylgallium (TMG) or triethylgallium (TEG) [2].

Why Gallium Diethylamide Cannot Be Substituted with Generic Gallium Precursors


Direct substitution of gallium diethylamide with other gallium precursors like trimethylgallium (TMG) or tris(dimethylamido)gallium (TDMAG) is not scientifically justified due to significant differences in molecular bonding, thermal decomposition pathways, and resulting film purity. Unlike the strong Ga–C bonds in alkyl precursors (TMG, TEG), the weaker Ga–N bond in gallium diethylamide can lead to a different surface chemistry and potentially lower carbon incorporation under optimized conditions [1]. More critically, the thermal decomposition behavior and resulting carbon impurity levels are unique to each precursor [2]. The following sections provide quantitative evidence of these critical differentiators, which must be considered for process development and material selection.

Quantitative Performance Metrics for Gallium Diethylamide vs. Other Gallium Precursors


Carbon Impurity in GaN Films: Gallium Diethylamide vs. Gallium Dimethylamide

Direct pyrolysis of the dimer [Ga(NEt2)3]2 at 600 °C for 4 hours under Ar results in a GaN film with a substantial carbon impurity of 11 mass% [1]. In contrast, a low-temperature ALD process using tris(dimethylamido)gallium(III) (Ga(NMe2)3) with NH3 plasma yields GaN films with a significantly lower carbon content of 2.8 at% [2]. While these values are derived from different experimental setups (pyrolysis vs. ALD), they highlight a fundamental difference in the carbon elimination efficiency between the two amide precursors.

Thin Film Deposition Gallium Nitride (GaN) Carbon Contamination

Impact of Ammonolysis on Carbon Purity: Gallium Diethylamide vs. Its Ammonolysis Derivative

A direct head-to-head comparison demonstrates that pyrolyzing the ammonolysis product of [Ga(NEt2)3]2 reduces the carbon impurity level in the resulting GaN film by a factor of 10. Specifically, the carbon content drops from 11 mass% for the direct pyrolysis of the precursor to only 1.1 mass% when its pre-treated ammonolysis derivative is used under identical conditions (600 °C, 4h under Ar) [1].

Precursor Chemistry Gallium Nitride (GaN) Carbon Impurity

Molecular Structure and Volatility: Gallium Diethylamide vs. Gallium Alkyl Precursors

Gallium diethylamide exists as a dimer, [Ga(NEt2)3]2, in the solid state, a feature common to this class of gallium tris-dialkylamides [1]. This dimeric structure, with bridging amide ligands, influences its physical properties, including its state as a liquid at room temperature. This contrasts with some solid gallium precursors and provides a distinct handling profile. Furthermore, the Ga–N bonds in gallium diethylamide are inherently weaker and more ionic than the Ga–C bonds in alkyl precursors like TMG and TEG, which are stronger and more covalent [2].

Precursor Design Vapor Pressure Molecular Structure

Optimal Use Cases for Gallium Diethylamide Based on Empirical Evidence


Synthesis of High-Purity GaN via Ammonolysis Pre-Treatment

Based on the direct evidence that ammonolysis of gallium diethylamide reduces carbon impurity in GaN from 11 mass% to 1.1 mass% [1], the optimal application scenario involves a two-step process. This includes an initial ammonolysis step to convert the precursor, followed by pyrolysis or deposition. This is the evidence-backed pathway for researchers or manufacturers aiming to use this specific precursor to achieve GaN films with substantially lower carbon contamination.

Fundamental Studies on Ga–N Bonded Precursor Chemistry

The distinct Ga–N bonding and dimeric structure of gallium diethylamide make it a valuable model compound for studying the decomposition mechanisms of metal amide precursors [1]. Researchers investigating how different ligand architectures (e.g., diethylamide vs. dimethylamide) influence film purity and growth rate will find this compound essential for comparative studies, as demonstrated by the differential carbon incorporation compared to Ga(NMe2)3 [2].

Low-Temperature GaN Deposition Process Development

The evidence from related Ga–N bonded precursors (e.g., Ga(NMe2)3) demonstrates the potential for low-temperature ALD of GaN [2]. While direct data for gallium diethylamide under ALD conditions is limited, its similar Ga–N bond structure suggests it is a candidate for developing novel low-temperature processes. The quantified impact of co-reactants on purity [1] provides a critical starting point for optimizing such processes with this specific precursor.

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